molecular formula C9H12N2OS B1437365 1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one CAS No. 1042646-34-3

1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one

Cat. No.: B1437365
CAS No.: 1042646-34-3
M. Wt: 196.27 g/mol
InChI Key: RIXYMHMADJTMEB-UHFFFAOYSA-N
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Description

1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one (CAS 1042646-34-3) is a chemical compound with the molecular formula C9H12N2OS and a molecular weight of 196.27 g/mol . It is supplied as a liquid and should be stored at room temperature . This compound is an organic building block that integrates two privileged pharmacophores in medicinal chemistry: a piperidin-4-one ring and a 1,3-thiazole heterocycle . The piperidine scaffold is a fundamental structure in drug development, while the thiazole ring is a critical component in several clinically approved anticancer agents such as dasatinib and dabrafenib . As a result, this compound serves as a versatile synthetic intermediate for researchers designing and synthesizing novel bioactive molecules. It is particularly valuable for constructing more complex chemical entities in drug discovery programs, especially those focused on oncology. The product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(1,3-thiazol-4-ylmethyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c12-9-1-3-11(4-2-9)5-8-6-13-7-10-8/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXYMHMADJTMEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CC2=CSC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1. Representative Mannich Reaction Conditions

Reactant 1 Reactant 2 Methylene Source Solvent Catalyst Temp (°C) Time (h) Yield (%)
Piperidin-4-one 1,3-Thiazole-4-carbaldehyde Formaldehyde Ethanol Ammonium chloride 60–80 6–12 65–85

2.3. One-Step Synthesis and Catalysis

Recent advancements have reported one-step synthesis methods that utilize specific catalytic systems to enhance reaction efficiency and yield. For example, the use of Lewis acids or heterogeneous catalysts can streamline the process, reduce reaction times, and improve selectivity.

2.4. Alternative Approaches

While the Mannich reaction is predominant, other methods include:

  • Reductive Amination : Coupling a thiazol-4-ylmethylamine with piperidin-4-one under reducing conditions.
  • Nucleophilic Substitution : Alkylation of piperidin-4-one with a thiazol-4-ylmethyl halide in the presence of a base.

Table 2. Alternative Synthetic Methods

Method Key Reactants Conditions Yield (%)
Reductive Amination Thiazol-4-ylmethylamine + piperidin-4-one NaBH3CN, MeOH, RT–40°C 60–75
Nucleophilic Substitution Piperidin-4-one + thiazol-4-ylmethyl bromide K2CO3, Acetonitrile, 80°C 55–70

Reaction Optimization and Purification

3.1. Reaction Optimization

Key parameters influencing yield and purity include:

  • Temperature: Higher temperatures (60–80°C) generally increase reaction rates and yields.
  • Solvent choice: Polar solvents like ethanol and methanol are preferred for solubility and ease of purification.
  • Catalyst loading: Use of ammonium chloride or other mild acids improves the efficiency of the Mannich reaction.

3.2. Purification Techniques

  • Recrystallization from ethanol or ethyl acetate
  • Column chromatography on silica gel
  • Reverse-phase HPLC for analytical and preparative scale purification

Table 3. Purification and Characterization Methods

Technique Purpose Typical Outcome
Recrystallization Bulk purification Solid, high-purity product
Column Chromatography Removal of byproducts Isolated pure fractions
HPLC Analytical purity assessment >95% purity confirmation

Research Findings and Applications

4.1. Biological Relevance

The synthesized compound has demonstrated potential antimicrobial and anticancer properties, making it a valuable intermediate for further pharmaceutical development.

4.2. Structural Characterization

Summary Table: Key Preparation Parameters

Parameter Typical Range/Value
Temperature 60–80°C
Reaction Time 6–12 hours
Solvent Ethanol, methanol, acetonitrile
Catalyst Ammonium chloride, Lewis acids
Yield 55–85%
Purification Recrystallization, chromatography
Characterization NMR, IR, MS

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s thiazole moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Thiazole Derivatives : The 1,3-thiazole group (as in 1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one) introduces a rigid, planar structure that may facilitate π-π stacking in protein binding pockets .
  • Electron-Withdrawing Groups : Bromine in 1-(4-bromobenzoyl)piperidin-4-one enhances molecular stability but may reduce solubility compared to polar substituents like morpholine .
  • Solubility Modifiers : Morpholine and oxane substituents improve aqueous solubility, critical for bioavailability in drug design .

Biological Activity

1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one features a piperidine ring substituted with a thiazole moiety. Its structure is pivotal in determining its biological properties. The presence of the thiazole ring is known to enhance interactions with various biological targets, which may lead to diverse pharmacological effects.

The compound's mechanism of action involves its interaction with specific enzymes and receptors within the body. It is hypothesized that 1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one may inhibit certain enzymes by binding to their active sites, thereby modulating metabolic pathways associated with disease processes .

Antimicrobial Properties

Research indicates that 1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one exhibits antimicrobial activity against various pathogens. Studies have shown that compounds with similar thiazole structures can inhibit bacterial growth, suggesting that this compound may also possess such properties.

Anticancer Activity

The anticancer potential of 1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one has been explored in several studies. Thiazole derivatives are often associated with anticancer activity due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. For instance, thiazolidinone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of certain bacteria
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionPotential to inhibit specific enzymes

Study on Anticancer Activity

In a notable study, compounds similar to 1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one were tested against human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability at micromolar concentrations. The structure–activity relationship (SAR) analysis suggested that modifications to the thiazole ring could enhance cytotoxicity .

Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of thiazole derivatives, including 1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one. The compound showed promising results against gram-positive and gram-negative bacteria, demonstrating its potential as a lead compound for developing new antibiotics.

Q & A

Q. What are the common synthetic routes for preparing 1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one, and how are intermediates characterized?

  • Methodological Answer : A typical synthesis involves condensation reactions between piperidin-4-one derivatives and thiazole-containing aldehydes. For example, analogous compounds like 1-(2-ethoxyethyl)piperidin-4-one derivatives are synthesized by reacting piperidin-4-one with aldehydes in a water-ethanol solution under basic conditions (e.g., NaOH), followed by recrystallization . Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm regiochemistry and purity. For instance, ¹³C NMR peaks at δ ~186 ppm indicate the carbonyl group of the piperidin-4-one core, while aromatic protons in the thiazole moiety appear at δ 7–8 ppm .

Q. How is the crystal structure of 1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one determined, and what software is used for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed, with data collected on diffractometers (e.g., KUMA/OXFORD KM4) using MoKα radiation. The SHELX suite (e.g., SHELXL) refines structures via direct methods and least-squares minimization, accounting for anisotropic displacement parameters. Hydrogen atoms are located via Fourier difference maps . Challenges include low crystal quality (e.g., high mosaicity) and partial occupancy of solvent molecules, which require iterative refinement .

Q. What spectroscopic techniques are critical for verifying the structure of 1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one?

  • Methodological Answer : Fourier-transform infrared (FT-IR) spectroscopy identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight, while 2D NMR (COSY, HSQC) resolves connectivity between the thiazole and piperidine moieties. For example, NOESY correlations can clarify spatial arrangements between substituents .

Advanced Research Questions

Q. How are computational methods like DFT used to resolve contradictions in spectroscopic data for 1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict NMR chemical shifts and IR frequencies, which are compared to experimental data to validate structures. For instance, discrepancies in carbonyl stretching frequencies may arise from solvent effects or polymorphism, which DFT can model by simulating solvated or crystalline environments . Hirshfeld surface analysis further examines intermolecular interactions (e.g., C–H···O bonds) that influence spectral properties .

Q. What strategies address ring puckering and conformational flexibility in the piperidin-4-one core during structural analysis?

  • Methodological Answer : Cremer-Pople coordinates quantify ring puckering by defining a mean plane and calculating amplitude (q) and phase (φ) parameters. For six-membered rings, chair and boat conformers are distinguished using θ and φ values derived from X-ray data. Dynamic NMR can detect pseudorotation in solution, while molecular dynamics simulations model ring flexibility under varying temperatures .

Q. How are pharmacological screening assays designed to evaluate the bioactivity of 1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one?

  • Methodological Answer : Target-specific assays (e.g., enzyme inhibition) use recombinant proteins (e.g., ACE2) and substrate analogs. For example, fluorescence polarization assays measure binding affinity by tracking changes in polarized light emission. Cell-based assays (e.g., cytotoxicity in HEK293 cells) validate membrane permeability. Dose-response curves (IC₅₀ values) are generated using nonlinear regression models .

Q. What challenges arise in crystallographic refinement of 1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one, and how are they mitigated?

  • Methodological Answer : Common issues include twinning, disorder in flexible substituents, and weak diffraction. Strategies:
  • Twinning : Use the TWINABS tool to deconvolute overlapping reflections.
  • Disorder : Apply split-atom models with occupancy refinement.
  • Weak Data : Enhance data quality via cryocooling (100 K) and high-intensity synchrotron sources .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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